molecular formula C10H9NO B14688757 3-Phenyl-1H-pyrrol-1-ol CAS No. 34288-46-5

3-Phenyl-1H-pyrrol-1-ol

Cat. No.: B14688757
CAS No.: 34288-46-5
M. Wt: 159.18 g/mol
InChI Key: GFEOETSOHSKIDR-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrrol-1-ol is a pyrrole-derived heterocyclic compound featuring a phenyl group at position 3 and a hydroxyl group at position 1. Pyrroles are aromatic five-membered rings containing one nitrogen atom, and substitutions at specific positions significantly alter their chemical reactivity, physical properties, and applications. This article compares it with three related compounds, emphasizing substituent effects, synthesis, hazards, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrrol-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce the phenyl group onto the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrrol-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group and the phenyl ring allows for diverse reactivity.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as halogens or nitro groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce the fully saturated pyrrolidine derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Phenyl-3-tosyl-1H-pyrrole ()

  • Structural Differences : Unlike 3-Phenyl-1H-pyrrol-1-ol, this compound has a phenyl group at position 1 and a tosyl (p-toluenesulfonyl) group at position 3. The tosyl group is electron-withdrawing, reducing ring aromaticity compared to the hydroxyl group in the target compound.
  • Synthesis: Prepared via electrophilic aromatic substitution of 1-phenyl-1H-pyrrole with tosyl chloride under solvent-free conditions using ZnO as a catalyst, yielding 56% main product and 12% isomer (1-phenyl-2-tosyl-1H-pyrrole) .
  • Reactivity : The tosyl group enhances stability and serves as a leaving group, making it useful in further functionalization. In contrast, the hydroxyl group in this compound may participate in hydrogen bonding or oxidation reactions.
  • Applications : Likely used as an intermediate in pharmaceutical synthesis, whereas the hydroxyl group in the target compound could enable biological activity or solubility.

3-Heptyl-1H-pyrrole ()

  • Structural Differences : Substituted with a heptyl chain at position 3 instead of a phenyl group. The long alkyl chain increases hydrophobicity (logP ~4.5 estimated) compared to the aromatic phenyl group in this compound (logP ~2.8 estimated).
  • Physical Properties : Higher molecular weight (165.27 g/mol vs. 159.19 g/mol for the target compound) due to the heptyl group .
  • The hydroxyl group in this compound may pose different risks, such as oxidative sensitivity or metabolic activation .
  • Applications : Used in chemical manufacturing; the heptyl chain suggests surfactant or lipid-mimetic applications, whereas the phenyl group in the target compound may favor aromatic interactions in drug design.

1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol ()

  • Structural Differences: A saturated pyrrolidinol ring with a benzyl group at position 1 and an allyl group at position 3. The hydroxyl group is on a non-aromatic ring, contrasting with the aromatic pyrrole core of the target compound.
  • Hazards : Higher toxicity profile (H302: harmful if swallowed; H335: respiratory irritation) compared to pyrrole derivatives, likely due to the allyl group and saturated ring .
  • Reactivity : The allyl group enables cycloaddition or polymerization reactions, while the hydroxyl in this compound may engage in acid-base or nucleophilic reactions.

Data Table: Comparative Analysis

Property This compound (Target) 1-Phenyl-3-tosyl-1H-pyrrole 3-Heptyl-1H-pyrrole 1-(Phenylmethyl)-3-allyl-3-pyrrolidinol
Molecular Formula C₁₀H₉NO (estimated) C₁₇H₁₅NO₂S C₁₁H₁₉N C₁₄H₁₉NO
Molecular Weight (g/mol) 159.19 (estimated) 329.37 165.27 217.31
Substituents 3-Ph, 1-OH 1-Ph, 3-tosyl 3-heptyl 1-benzyl, 3-allyl, 3-OH (pyrrolidinol)
Key Hazards Not reported Not specified Skin/eye irritation Oral toxicity, respiratory irritation
Synthesis Yield N/A 56% main product N/A N/A

Key Findings

  • Substituent Position: Position 3 substitutions (phenyl, tosyl, heptyl) dominate reactivity.
  • Hazard Profiles : Hydroxyl and allyl groups introduce distinct risks (e.g., irritation vs. systemic toxicity), guiding handling protocols .
  • Synthetic Flexibility : Tosyl groups enable further derivatization, whereas hydroxyl groups may require protection during synthesis .

Properties

CAS No.

34288-46-5

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-hydroxy-3-phenylpyrrole

InChI

InChI=1S/C10H9NO/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8,12H

InChI Key

GFEOETSOHSKIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=C2)O

Origin of Product

United States

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